molecular formula C13H16O B1582339 Isobutyl Styryl Ketone CAS No. 2892-18-4

Isobutyl Styryl Ketone

Cat. No.: B1582339
CAS No.: 2892-18-4
M. Wt: 188.26 g/mol
InChI Key: LLVCDRTZBYXKII-UHFFFAOYSA-N
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Description

Isobutyl Styryl Ketone: is an organic compound with the molecular formula C13H16O . It is also known by its systematic name 5-Methyl-1-phenyl-1-hexen-3-one . This compound is a colorless to yellow liquid at room temperature and is characterized by its aromatic ketone structure, which includes an α,β-unsaturated carbonyl group .

Mechanism of Action

Target of Action

Isobutyl Styryl Ketone, also known as 5-Methyl-1-phenylhex-1-en-3-one or 1-Hexen-3-one, 5-methyl-1-phenyl-, is an α,β-unsaturated aromatic ketone

Mode of Action

The mode of action of this compound involves its interaction with these targets. As an α,β-unsaturated ketone, this compound can undergo Michael addition reactions with nucleophiles, leading to changes in the biomolecules it interacts with . The exact nature of these changes would depend on the specific targets and the context of the interaction.

Biochemical Pathways

This compound may affect various biochemical pathways due to its potential to interact with different biomolecules. For instance, α,β-unsaturated ketones are involved in the atmospheric oxidation process . .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential to react with nucleophiles, it could cause modifications to proteins or other biomolecules, potentially affecting their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity and stability could be affected by factors such as pH and temperature. Additionally, its efficacy could be influenced by the presence of other substances that could react with it or alter its distribution or metabolism .

Biochemical Analysis

Biochemical Properties

1-Hexen-3-one, 5-methyl-1-phenyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving this compound. The nature of these interactions often involves the formation of transient complexes, where the ketone group of 1-Hexen-3-one, 5-methyl-1-phenyl- forms hydrogen bonds with the active site residues of the enzymes .

Cellular Effects

1-Hexen-3-one, 5-methyl-1-phenyl- has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species within the cell . Additionally, it may alter metabolic pathways by interacting with key enzymes involved in glycolysis and the citric acid cycle .

Molecular Mechanism

The molecular mechanism of action of 1-Hexen-3-one, 5-methyl-1-phenyl- involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, the ketone group of 1-Hexen-3-one, 5-methyl-1-phenyl- can form covalent bonds with nucleophilic residues in the active sites of enzymes, resulting in enzyme inhibition . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Hexen-3-one, 5-methyl-1-phenyl- can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that prolonged exposure to 1-Hexen-3-one, 5-methyl-1-phenyl- can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 1-Hexen-3-one, 5-methyl-1-phenyl- vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s impact on physiological functions becomes significant only above a certain concentration .

Metabolic Pathways

1-Hexen-3-one, 5-methyl-1-phenyl- is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze its oxidation to form more polar metabolites . These metabolites may then undergo further conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion from the body . The compound’s involvement in these pathways can affect metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, 1-Hexen-3-one, 5-methyl-1-phenyl- is transported and distributed through interactions with specific transporters and binding proteins. For example, it may bind to albumin in the bloodstream, which facilitates its transport to various tissues . The compound’s localization and accumulation within cells can be influenced by its lipophilicity and the presence of specific transporters that mediate its uptake and efflux .

Subcellular Localization

The subcellular localization of 1-Hexen-3-one, 5-methyl-1-phenyl- can affect its activity and function. This compound may be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these organelles can influence its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl Styryl Ketone can be synthesized through various methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the α,β-unsaturated ketone. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes. For instance, the one-pot liquid-phase synthesis using bifunctional ion-exchange resins incorporating metallic palladium or copper nanoparticles has been explored. This method offers high selectivity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Isobutyl Styryl Ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isobutyl Styryl Ketone has diverse applications in scientific research:

Comparison with Similar Compounds

  • Benzalacetone
  • Ethyl Styryl Ketone
  • Isopropyl Styryl Ketone
  • Thiophene Analogs

Comparison: Isobutyl Styryl Ketone is unique due to its specific structure, which includes an isobutyl group attached to the styryl ketone framework. This structural feature imparts distinct chemical and physical properties, such as its reactivity and stability, compared to other similar compounds .

Properties

IUPAC Name

(E)-5-methyl-1-phenylhex-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16O/c1-11(2)10-13(14)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVCDRTZBYXKII-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
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DSSTOX Substance ID

DTXSID5062687, DTXSID701292037
Record name 1-Hexen-3-one, 5-methyl-1-phenyl-
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Molecular Weight

188.26 g/mol
Source PubChem
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CAS No.

60796-12-5, 2892-18-4
Record name (1E)-5-Methyl-1-phenyl-1-hexen-3-one
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Record name Isobutylstyryl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 5-Methyl-1-phenylhex-1-en-3-one synthesized?

A1: 5-Methyl-1-phenylhex-1-en-3-one can be synthesized via an aldol condensation reaction. [] This involves reacting diacetone alcohol with benzaldehyde in the presence of a base, such as calcium hydroxide. This reaction initially forms 4-benzylidene-5-hydroxy-5-methyl-1-phenylhex-1-en-3-one, which then dehydrates to yield the final product, 5-Methyl-1-phenylhex-1-en-3-one (dibenzylidene acetone). This method is advantageous due to its high yield, cost-effective catalyst, straightforward workup, and simplified purification process. []

Q2: Does 5-Methyl-1-phenylhex-1-en-3-one exhibit any biological activity?

A2: Research suggests that 5-Methyl-1-phenylhex-1-en-3-one, identified as a volatile organic compound (VOC), demonstrates antifungal properties. [] Specifically, it is produced by the nematode endosymbiotic bacterium Xenorhabdus bovienii and exhibits inhibitory effects against the fungal pathogen Fusarium solani NK-NH1. While the exact mechanism of action is still under investigation, transcriptomic analysis of F. solani exposed to this compound revealed significant changes in gene expression. Notably, genes associated with essential cellular processes like ribosome biogenesis, oxidative phosphorylation, cell cycle regulation, meiosis, DNA replication, and autophagy were significantly affected, suggesting a multi-faceted inhibitory mechanism. []

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